[5,5-Dichloro-2-methylpenta-2,4-dienyl] methyl cyanocarbonimidodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5,5-Dichloro-2-methylpenta-2,4-dienyl] methyl cyanocarbonimidodithioate is a chemical compound known for its unique structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled to optimize yield and minimize impurities. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
[5,5-Dichloro-2-methylpenta-2,4-dienyl] methyl cyanocarbonimidodithioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include
Eigenschaften
Molekularformel |
C9H10Cl2N2S2 |
---|---|
Molekulargewicht |
281.2 g/mol |
IUPAC-Name |
[[(2E)-5,5-dichloro-2-methylpenta-2,4-dienyl]sulfanyl-methylsulfanylmethylidene]cyanamide |
InChI |
InChI=1S/C9H10Cl2N2S2/c1-7(3-4-8(10)11)5-15-9(14-2)13-6-12/h3-4H,5H2,1-2H3/b7-3+,13-9? |
InChI-Schlüssel |
HSOSUWYQDPGSFO-AGEOYDERSA-N |
Isomerische SMILES |
C/C(=C\C=C(Cl)Cl)/CSC(=NC#N)SC |
Kanonische SMILES |
CC(=CC=C(Cl)Cl)CSC(=NC#N)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.